N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE
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Overview
Description
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is a complex organic compound with a molecular formula of C24H22N6O It is known for its unique structure, which includes a quinazoline ring system and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized through the reaction of benzoyl chloride with an appropriate amine.
Coupling Reaction: The final step involves the coupling of the quinazoline derivative with the benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE
- This compound
Uniqueness
This compound stands out due to its unique combination of a quinazoline ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-benzamido-N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-15-13-20-17(3)28-26(30-22(20)14-16(15)2)32-25(27)31-24(34)19-11-7-8-12-21(19)29-23(33)18-9-5-4-6-10-18/h4-14H,1-3H3,(H,29,33)(H3,27,28,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGIGALQINCVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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